molecular formula C19H18F3NO B1327291 2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone CAS No. 898774-79-3

2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone

Cat. No. B1327291
M. Wt: 333.3 g/mol
InChI Key: QBVDOAQREOUYIN-UHFFFAOYSA-N
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Description

The compound "2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone" is not directly mentioned in the provided papers. However, the papers discuss various aromatic compounds and heterocyclic structures that are related to pyrrolidine derivatives and fluorinated aromatic compounds. For instance, paper describes the synthesis of a new aromatic diamine monomer containing both pyridine and fluorine, which is structurally related to the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nucleophilic substitution reactions and reductions. For example, the synthesis of the diamine monomer in paper involves a nucleophilic substitution reaction followed by a reduction with SnCl2 and HCl in ethanol. Similarly, the synthesis of

Scientific Research Applications

Chemical Reactions and Compounds Synthesis 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides exhibit interesting chemical behaviors, such as undergoing ring opening in the presence of trifluoroacetic acid, leading to the formation of substituted dibenzoxanthenes, diarylmethane derivatives, and calix[4]resorcinols (Gazizov et al., 2015). Similarly, 2-(Trifluoroacetoxy)pyridine has been found effective for trifluoroacetylation of arenes under specific conditions, yielding trifluoromethyl aryl ketones (Keumi et al., 1990).

Material Science and Polymer Development Research has shown the synthesis of novel polyimides with pyridine moieties, highlighting their good solubility, thermal stability, and mechanical properties (Wang et al., 2006; Zhang et al., 2007). Another study revealed the synthesis of polyimides derived from 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine and various dianhydrides, offering insights into their solubility, thermal stability, and X-ray diffraction patterns (Zhang et al., 2005).

properties

IUPAC Name

[2-(pyrrolidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO/c20-19(21,22)17-10-4-3-9-16(17)18(24)15-8-2-1-7-14(15)13-23-11-5-6-12-23/h1-4,7-10H,5-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVDOAQREOUYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643661
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrrolidinomethyl-2'-trifluoromethylbenzophenone

CAS RN

898774-79-3
Record name {2-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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